

# Phenyl Cyanate: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Phenyl cyanate

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This technical guide provides an in-depth overview of the properties, synthesis, reactivity, and analysis of **phenyl cyanate** ( $C_6H_5OCN$ ). The information is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

## Core Properties of Phenyl Cyanate

**Phenyl cyanate** is a colorless liquid with a pungent odor.<sup>[1]</sup> It is a versatile reagent in organic synthesis, primarily known for its ability to undergo cyclotrimerization to form stable triazine rings and for its reactivity towards nucleophiles.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **phenyl cyanate** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NO	[2]
Molecular Weight	119.12 g/mol	[2]
Boiling Point	77-79 °C at 13 mmHg	[1]
Density (d <sub>4</sub> <sup>20</sup> )	1.096 g/cm <sup>3</sup>	[1]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.5094–1.5100	[1]
Appearance	Colorless liquid	[1]
Odor	Pungent	[1]

## Spectroscopic Properties

The spectroscopic data for **phenyl cyanate** are crucial for its identification and characterization. A summary of available data is provided in Table 2.

Spectroscopic Technique	Characteristic Peaks/Values	Reference
Infrared (IR) Spectroscopy (CCl <sub>4</sub> )	$\nu$ (C≡N): 2282 (s), 2261 (m), 2235 (m) cm <sup>-1</sup>	[1]
Ultraviolet (UV) Spectroscopy (cyclohexane)	$\lambda_{\text{max}}$ (log $\epsilon$ ): 216 (3.21), 258 (2.58), 262 (2.75), 268 (2.67) nm	[1]
Mass Spectrometry (MS)	Molecular Ion (M <sup>+</sup> ): m/z 119	[2]
<sup>1</sup> H NMR Spectroscopy	Estimated aromatic protons: $\delta$ 7.0-7.5 ppm	N/A
<sup>13</sup> C NMR Spectroscopy	Estimated aromatic carbons: $\delta$ 120-155 ppm; Cyanate carbon (C≡N): $\delta$ 110-120 ppm	[3]

Note on NMR Data: Specific, experimentally derived high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **phenyl cyanate** are not readily available in publicly accessible databases. The provided ranges are estimations based on typical chemical shifts for phenyl groups and cyanide carbons.<sup>[3]</sup>

## Synthesis of Phenyl Cyanate

A common and effective method for the synthesis of **phenyl cyanate** involves the reaction of phenol with cyanogen bromide in the presence of a base, such as triethylamine.<sup>[1][4]</sup>

## Reaction Scheme

Phenol

+

Cyanogen Bromide

+

Triethylamine

→

Phenyl Cyanate

+

Triethylammonium Bromide

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Caption: Synthesis of **Phenyl Cyanate**.

## Experimental Protocol

The following protocol is adapted from a literature procedure.[\[4\]](#)

Materials:

- Phenol
- Cyanogen bromide
- Triethylamine
- Tetrachloromethane (or other suitable water-immiscible solvent)[\[1\]](#)
- Sodium cyanide
- Bromine
- Water
- Polyphosphoric anhydride ( $P_2O_5$ ) or anhydrous calcium chloride[\[1\]](#)
- Polyphosphate ester (stabilizer)[\[1\]](#)

Procedure:

- Preparation of Cyanogen Bromide: A solution of sodium cyanide in water is cooled in an ice-salt bath. Bromine is added dropwise while maintaining the temperature between -5 to 5 °C.  
[\[4\]](#)
- Cyanation of Phenol: To the freshly prepared cyanogen bromide solution, a solution of phenol in tetrachloromethane is added in one portion.[\[4\]](#)
- Addition of Base: The mixture is stirred vigorously while triethylamine is added dropwise, ensuring the temperature does not exceed 10 °C.[\[4\]](#)
- Work-up: After the addition is complete, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with tetrachloromethane. The combined organic phases are washed with water.[\[4\]](#)

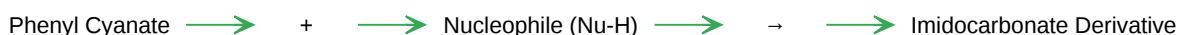
- **Drying and Purification:** The organic phase is dried over a suitable drying agent like polyphosphoric anhydride.[1] The solvent is removed under reduced pressure. The crude **phenyl cyanate** is then purified by vacuum distillation. A few drops of polyphosphate ester can be added as a stabilizer before distillation.[1]

## Reactivity of Phenyl Cyanate

**Phenyl cyanate** exhibits two main modes of reactivity: cyclotrimerization and nucleophilic addition to the cyano group.

### Cyclotrimerization

**Phenyl cyanate** undergoes thermal or catalyzed cyclotrimerization to form the highly stable 2,4,6-triphenoxy-1,3,5-triazine.[5] This reaction is of significant interest for the formation of thermosetting polymers with excellent thermal stability.



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)